4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene 4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16276622
InChI: InChI=1S/C25H23N3O/c1-17-11-13-19(14-12-17)29-16-6-15-28-24-18(2)7-5-8-20(24)23-25(28)27-22-10-4-3-9-21(22)26-23/h3-5,7-14H,6,15-16H2,1-2H3
SMILES:
Molecular Formula: C25H23N3O
Molecular Weight: 381.5 g/mol

4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

CAS No.:

Cat. No.: VC16276622

Molecular Formula: C25H23N3O

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene -

Specification

Molecular Formula C25H23N3O
Molecular Weight 381.5 g/mol
IUPAC Name 7-methyl-6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C25H23N3O/c1-17-11-13-19(14-12-17)29-16-6-15-28-24-18(2)7-5-8-20(24)23-25(28)27-22-10-4-3-9-21(22)26-23/h3-5,7-14H,6,15-16H2,1-2H3
Standard InChI Key XPXOENDXWYOXQK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Introduction

Synthesis

The synthesis of compounds with similar structures typically involves multi-step reactions. For example, the synthesis of indoloquinoxaline derivatives often starts with the reaction of isatin with diamines, followed by further modifications to introduce additional functional groups like the propoxy linker .

StepReactionReagents
1. Formation of Indoloquinoxaline CoreReaction of isatin with diamineIsatin, diamine
2. Introduction of Propoxy LinkerAlkylation reactionPropyl halide, base
3. Attachment to Benzene RingCoupling reactionBenzene derivative, catalyst

Biological Activities

Compounds containing indoloquinoxaline structures are known for their diverse biological activities, including antimicrobial and anticancer properties . Although specific data on 4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is not available, similar compounds have shown promising results in these areas.

Biological ActivityPotential Applications
Antimicrobial ActivityTreatment of bacterial infections
Anticancer ActivityInhibition of cancer cell growth

Interaction Studies

Interaction studies for compounds with indoloquinoxaline structures often focus on their binding affinity to biological targets such as enzymes or receptors. Techniques like molecular docking and spectroscopy are used to understand how these compounds interact with their targets, which is crucial for optimizing their therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator